(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
Description
®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring, a sulfonamide group, and various functional groups such as cyano and nitro groups
Properties
IUPAC Name |
N-[(5-cyano-2-nitrophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c22-13-17-8-9-20(24(26)27)18(11-17)14-23(31(28,29)21-7-4-10-30-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWHMCJQMAHDE-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115950 | |
| Record name | N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101115950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530145-62-1 | |
| Record name | N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530145-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101115950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chlorides under basic conditions.
Functionalization with cyano and nitro groups: These groups can be introduced through nitration and cyanation reactions, respectively.
Attachment of the phenylethyl group: This step may involve alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxymethyl group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes are valuable in treating conditions such as glaucoma, epilepsy, and other diseases where regulation of bicarbonate levels is crucial. The compound has been identified as a potent carbonic anhydrase inhibitor, which can lower intraocular pressure (IOP) effectively.
Therapeutic Applications in Glaucoma
Glaucoma is characterized by increased IOP, which can lead to optic nerve damage and vision loss. The application of (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide in this context is significant.
Clinical Studies and Efficacy
Clinical studies have demonstrated that thiophene sulfonamides can be effective in lowering IOP with minimal systemic side effects when administered topically. For instance, compounds similar to the one discussed have shown promising results in reducing IOP in animal models, indicating their potential for clinical use .
Broader Implications in Drug Development
The structural characteristics of this compound make it a valuable scaffold for further drug development. Its ability to inhibit carbonic anhydrases opens avenues for designing new drugs targeting various conditions beyond glaucoma.
Potential for Novel Therapeutics
Research has suggested that modifications to the thiophene sulfonamide structure can enhance its efficacy and selectivity towards different carbonic anhydrase isoforms. This adaptability makes it a candidate for developing drugs aimed at treating not only ocular conditions but also metabolic disorders and certain types of cancer where carbonic anhydrases play a role .
Data Table: Summary of Applications
Case Studies
- Topical Application in Glaucoma : A study involving a derivative of thiophene sulfonamide demonstrated significant IOP reduction in rabbit models, suggesting its potential for human application .
- Broad Spectrum Activity : Research has indicated that modifications to the thiophene core can yield compounds with enhanced activity against multiple carbonic anhydrase isoforms, providing insights into their broader therapeutic potential .
Mechanism of Action
The mechanism of action of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The cyano and nitro groups could play a role in binding to the enzyme, while the thiophene ring may provide structural stability.
Comparison with Similar Compounds
Similar Compounds
- ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
- ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]benzene-2-sulfonamide
- ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]furan-2-sulfonamide
Uniqueness
The uniqueness of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide lies in its combination of functional groups and the presence of the thiophene ring, which can impart specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings or functional groups.
Biological Activity
The compound (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is a notable member of the thiophene-based sulfonamides, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological activity. The presence of a cyano and nitro group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Thiophene-based sulfonamides primarily act as inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of CAs can lead to various physiological effects, including:
- Antimicrobial Activity : Some thiophene sulfonamides exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that derivatives can inhibit the growth of resistant strains such as Klebsiella pneumoniae .
- Anticancer Potential : Thiophene derivatives have been investigated for their cytotoxic effects against cancer cell lines. Their ability to induce apoptosis in cancer cells has been documented .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various thiophene sulfonamides, including the target compound, for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated comparable efficacy to traditional antibiotics like ampicillin, highlighting their potential as alternative treatments for bacterial infections .
- Carbonic Anhydrase Inhibition : Research focused on the inhibitory effects of thiophene sulfonamides on human carbonic anhydrases revealed noncompetitive inhibition mechanisms. Molecular docking studies confirmed that these compounds interact with the enzymes outside the active site, suggesting a unique binding mode that could be exploited for drug design .
- Cytotoxicity in Cancer Models : Investigations into the cytotoxic effects of thiophene-based compounds on various cancer cell lines showed promising results, with some derivatives inducing significant apoptosis. This supports further exploration into their use as anticancer agents .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–6°C (nitration step) | Reduces decomposition |
| Stoichiometry | 1.2–1.5 equivalents | Maximizes coupling efficiency |
| Solvent System | DCM/THF (4:1) | Enhances solubility |
Basic: What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm sulfonamide linkage (δ 3.1–3.3 ppm for -SON) and R-configuration via NOESY (cross-peaks between hydroxymethyl and phenyl groups) .
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., compare with N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide structures in Acta Crystallographica ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of NO group at m/z 46) .
Basic: How can computational modeling predict this compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the nitrophenyl group (electrophilic sites) and thiophene ring (nucleophilic regions) .
- HOMO-LUMO Analysis : Predict charge-transfer interactions (e.g., between cyano and sulfonamide groups) for biological activity studies .
- PubChem Data : Cross-reference with similar sulfonamides (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide) to infer solubility and stability .
Advanced: What experimental strategies elucidate the reaction mechanism of its bioactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps in enzymatic inhibition .
- LC-MS Trapping : Use glutathione or TEMPO to trap reactive intermediates during nitro-reduction or thiophene ring oxidation .
- Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, guided by N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide’s binding motifs .
Advanced: How can conflicting biological assay data (e.g., cytotoxicity vs. efficacy) be resolved?
Methodological Answer:
- Dose-Response Refinement : Test concentrations from 1 nM–100 µM to identify therapeutic windows (e.g., IC vs. LD) .
- Orthogonal Assays : Validate anticancer activity via both MTT and apoptosis markers (e.g., caspase-3 activation) to distinguish false positives .
- Metabolite Profiling : Use UPLC-QTOF to detect off-target metabolites (e.g., nitroso derivatives) that may skew results .
Q. Table 2: Assay Data Contradiction Resolution Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1. Replication | Independent labs | Confirm reproducibility |
| 2. Metabolite ID | UPLC-QTOF | Identify interfering byproducts |
| 3. Orthogonal Tests | Caspase-3 activation | Cross-validate cytotoxicity |
Advanced: What methodologies address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the hydroxymethyl group) by acquiring spectra at 25°C and -40°C .
- 2D Correlation Spectroscopy : Assign overlapping -NMR signals (e.g., phenyl vs. thiophene protons) via HSQC and COSY .
- Crystallographic Validation : Compare experimental X-ray data with DFT-predicted bond lengths (e.g., S-N bond: 1.63 Å vs. 1.65 Å calculated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
